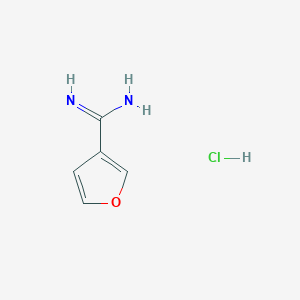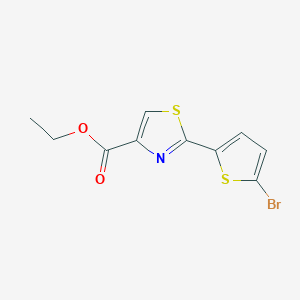
3,5-二氯-2-氰基吡啶
描述
3,5-Dichloro-2-cyanopyridine is a chemical compound that is part of the cyanopyridine family. Cyanopyridines are known for their versatile applications in the field of organic synthesis, particularly as intermediates in the production of agrochemicals, pharmaceuticals, and dyes. The presence of chlorine and cyano groups on the pyridine ring can significantly influence the reactivity and properties of the molecule, making it a valuable compound for various chemical transformations.
Synthesis Analysis
The synthesis of cyanopyridine derivatives can be achieved through various methods. For instance, an unexpected synthesis of 3-chloro-4-cyanopyridine was reported, where the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride yielded 3-chloro-4-cyanopyridine, contrary to the expected chlorination at the 2-position . This suggests that similar methodologies could potentially be adapted for the synthesis of 3,5-dichloro-2-cyanopyridine by modifying the reaction conditions or starting materials.
Molecular Structure Analysis
The molecular structure of cyanopyridines has been extensively studied. For example, the crystal structures of 2- and 3-cyanopyridine isomers were determined using low-temperature X-ray single crystal experiments . These studies provide insights into the intermolecular interactions and the influence of substituents on the pyridine ring. The structural information can be crucial for understanding the reactivity and designing new compounds with desired properties.
Chemical Reactions Analysis
Cyanopyridines participate in a variety of chemical reactions. Nucleophilic substitution reactions of 2-chloro-3-cyanopyridines have been explored, where the chlorine atom is readily replaced by different nucleophiles, leading to a range of substituted pyridines . Similarly, 3,5-dichloro-2-cyanopyridine could undergo nucleophilic substitution reactions, potentially leading to new compounds with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridines are influenced by their molecular structure. For instance, the presence of electron-withdrawing cyano groups can affect the electronic properties and reactivity of the molecule. The fluorescent properties of cyanopyridine derivatives have also been studied, indicating their potential use in the development of functional dye materials . The chloro and cyano substituents on the pyridine ring can also impact the solubility, boiling point, and stability of the compound, which are important factors in its practical applications.
科学研究应用
抗肿瘤药物合成
3,5-二氯-2-氰基吡啶: 已被用于合成具有良好抗肿瘤活性的新化合物。 例如,该化合物的衍生物对肝癌细胞系(HEPG2)表现出显着活性,表明其在癌症治疗中具有潜力 .
生物活性化合物开发
3,5-二氯-2-氰基吡啶中存在的吡啶核心是多种生物活性化合物的重要组成部分。 它与广泛的生物应用相关联,包括降压、抗炎和镇痛特性 .
安全和危害
3,5-Dichloro-2-cyanopyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
作用机制
Target of Action
3,5-Dichloro-2-cyanopyridine, also known as 3,5-dichloropicolinonitrile, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals
Mode of Action
It is known that it can be synthesized in a scalable manner and is used to make pharmaceuticals and agrochemicals .
Biochemical Pathways
The compound is a key intermediate in the synthesis of niacin and niacinamide, which are essential components of the biochemical pathways involved in cellular respiration . It is also used in the synthesis of pesticides and rubber additives .
Result of Action
The molecular and cellular effects of 3,5-Dichloro-2-cyanopyridine’s action would depend on the specific pharmaceutical or agrochemical product in which it is used. For instance, when used in the synthesis of certain pharmaceuticals, the resulting medication may have effects such as treating cardiovascular diseases or neurological conditions .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-2-cyanopyridine can be influenced by various environmental factors. It is generally recommended to store the compound in a sealed container in a dry, room-temperature environment .
属性
IUPAC Name |
3,5-dichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOLSDAAPMVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377839 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85331-33-5 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)





![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)